toxicological profile of 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
toxicological profile of 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
An In-Depth Technical Guide to the Toxicological Profile of 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
Disclaimer: As of the date of this publication, detailed public toxicological data for 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride is not available. This guide is therefore designed to provide drug development professionals, researchers, and scientists with a comprehensive framework for the systematic toxicological evaluation of this and other novel small molecules. The methodologies described herein are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) to ensure scientific integrity and regulatory acceptance.[1][2][3][4]
Introduction: Charting the Course for a Novel Azetidine Derivative
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride is a small molecule featuring a substituted azetidine ring, a structural motif of growing interest in medicinal chemistry due to its ability to impart favorable physicochemical and pharmacokinetic properties. As with any new chemical entity (NCE) destined for potential therapeutic use, a rigorous and comprehensive toxicological evaluation is paramount. This process is not merely a regulatory hurdle; it is a fundamental scientific investigation to characterize potential hazards, understand dose-response relationships, and ultimately ensure human safety.[5][6]
This document serves as a technical roadmap for establishing the . It moves beyond a simple checklist of tests, providing the strategic rationale behind the experimental sequence, from early in vitro screens to definitive in vivo studies. The goal is to build a self-validating dataset that logically progresses, with each stage informing the design and execution of the next.
Foundational Stage: Physicochemical Characterization and In Silico Assessment
Prior to initiating any biological testing, a thorough understanding of the compound's physical and chemical properties is essential. This data is critical for formulation, dose preparation, and interpreting toxicological outcomes.
Key Parameters:
-
Solubility: Determined in aqueous buffers (pH range 1.2 - 7.4) and relevant organic solvents.
-
pKa: Influences absorption and distribution.
-
LogP/LogD: Predicts lipophilicity and potential for membrane permeability.
-
Stability: Assessed in dosing vehicles and under various pH and temperature conditions.
Concurrently, in silico computational models can provide a preliminary hazard assessment. Tools like Toxtree or DEREK Nexus can predict potential for mutagenicity or other toxicities based on structural alerts, guiding the initial experimental design.[7]
Phase I: In Vitro Toxicity Screening - The Cellular Response
In vitro assays are the frontline of toxicological assessment, offering a rapid, cost-effective, and ethical means to screen for potential liabilities before committing to animal studies.[8][9][10]
Cellular Viability (Cytotoxicity) Assays
The initial step is to determine the compound's intrinsic cytotoxicity across various cell lines. This establishes a working concentration range and can offer early insights into potential mechanisms of cell death (apoptosis vs. necrosis).[11]
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Plating: Seed human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a serial dilution of 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride (e.g., from 0.1 µM to 1000 µM) for 24 to 72 hours.
-
MTT Addition: Add MTT reagent to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm using a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Plot cell viability against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Table 1: Representative Cytotoxicity Data Presentation
| Cell Line | Exposure Time (hr) | IC50 (µM) |
| HepG2 | 24 | Data |
| 48 | Data | |
| HEK293 | 24 | Data |
| 48 | Data |
Genotoxicity Assessment: The Integrity of the Genome
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. The standard initial screen is a bacterial reverse mutation assay, commonly known as the Ames test.
Methodology: Ames Test (OECD TG 471)
The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[12] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-independent state, allowing them to grow on a histidine-free medium.[13]
Step-by-Step Protocol:
-
Strain Selection: Use a panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify metabolites that may be mutagenic.[14]
-
Exposure: In the plate incorporation method, add the test compound, bacterial culture, and S9 mix (or buffer) to molten top agar.[13]
-
Plating: Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible, significant increase at one or more concentrations compared to the negative control.
Diagram: Ames Test Workflow
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Phase II: In Vivo Toxicological Evaluation - The Systemic Response
Positive findings in vitro or the intended use of the compound necessitate a move to in vivo studies to understand its effects within a complex biological system. These studies are conducted in compliance with Good Laboratory Practice (GLP) standards.
Acute Oral Toxicity (OECD TG 420, 423, or 425)
This is typically the first in vivo study performed. Its purpose is to determine the short-term toxicity of a single dose of the substance and to obtain an estimate of its acute lethal dose (LD50).[15] The choice of guideline depends on the expected toxicity. The Acute Toxic Class Method (OECD 423) is often a good starting point as it uses a stepwise procedure with a small number of animals.
Methodology: Acute Toxic Class Method (OECD TG 423)
-
Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer the compound by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.
-
Stepwise Procedure:
-
Dose a group of 3 animals.
-
If mortality is observed, the test is stopped and the substance is classified.
-
If no mortality occurs, the next higher dose level is used in another group of 3 animals.
-
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
Classification: The substance is classified into a GHS (Globally Harmonized System) category based on the observed mortality at specific dose levels.
Table 2: GHS Classification Based on Acute Oral Toxicity Data (OECD 423)
| Outcome at a Given Dose Level (mg/kg) | GHS Category |
| ≤ 5 | 1 |
| > 5 and ≤ 50 | 2 |
| > 50 and ≤ 300 | 3 |
| > 300 and ≤ 2000 | 4 |
| > 2000 | 5 or Unclassified |
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
This test is the standard in vivo follow-up to in vitro genotoxicity findings. It assesses the ability of a compound to cause cytogenetic damage in bone marrow erythroblasts.[5][6][16] Damage to chromosomes or the mitotic spindle can result in the formation of micronuclei in newly formed red blood cells.[5][16]
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Dose Selection: Based on the acute toxicity study, at least three dose levels are selected, with the highest dose being the Maximum Tolerated Dose (MTD) or a limit dose of 2000 mg/kg.
-
Treatment: Animals (groups of males and females) are treated with the compound, usually via the intended clinical route. A positive and negative control group are included.
-
Sample Collection: Bone marrow is collected at 24 and 48 hours after treatment.
-
Slide Preparation: Bone marrow smears are prepared, stained (e.g., with Giemsa), and coded for blind analysis.
-
Microscopic Analysis: At least 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei.[5]
-
Interpretation: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated cells in treated groups compared to the control.[17]
Diagram: In Vivo Micronucleus Test Workflow
Caption: Key stages of the in vivo mammalian micronucleus test.
Repeated-Dose Toxicity Studies (OECD TG 407 & 408)
Should the compound advance, repeated-dose studies are essential to characterize toxicity following prolonged exposure. A 28-day study (subacute, OECD 407) is often followed by a 90-day study (subchronic, OECD 408). These studies are critical for identifying target organs of toxicity, determining the reversibility of effects, and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting the safe starting dose in human clinical trials.[12][17]
Key Endpoints Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations at the start and end of the study.
-
Hematology: Analysis of red and white blood cells, platelets, etc.
-
Clinical Chemistry: Measurement of enzymes and markers for liver, kidney, and heart function.
-
Urinalysis: Assessment of kidney function.
-
Gross Necropsy: Macroscopic examination of all organs at termination.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any target organs identified in other dose groups.
Advanced Toxicological Assessment & Integrated Risk Assessment
Based on the results from the core battery of tests and the intended clinical use of 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride, further specialized studies may be required as per ICH M3(R2) guidelines.[4][12][13] These can include:
-
Carcinogenicity Studies: If the compound is genotoxic or intended for long-term (≥ 6 months) clinical use.
-
Reproductive and Developmental Toxicity: To assess effects on fertility and embryonic development.
-
Safety Pharmacology: To investigate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
The culmination of this comprehensive evaluation is the integrated risk assessment. This involves a weight-of-evidence approach, considering all in vitro and in vivo data, toxicokinetic exposure data, and the compound's proposed therapeutic dose. This profile will define the potential risks, identify safety monitoring parameters for clinical trials, and ultimately determine the viability of 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride as a drug candidate.
References
-
Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development (OECD). [Link]
-
Testing of chemicals. (n.d.). Organisation for Economic Co-operation and Development (OECD). [Link]
-
OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment. (2025, June 30). ChemSafetyPRO. [Link]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2010, January). U.S. Food and Drug Administration (FDA). [Link]
-
Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). InfinixBio. [Link]
-
OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing. (2025, June 7). YesWeLab. [Link]
-
OECD Guidelines for the Testing of Chemicals. (n.d.). In Wikipedia. [Link]
-
ICH M3 (R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2009, December). European Medicines Agency (EMA). [Link]
-
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013, February 11). European Medicines Agency (EMA). [Link]
-
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024, September 3). Therapeutic Goods Administration (TGA). [Link]
-
ICH M3 (R2) —Guideline on - Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). [Link]
-
Current trends in in silico, in vitro toxicology, and safety biomarkers in early drug development. (2019, March 15). PubMed. [Link]
-
In Vitro Toxicology in Drug Development. (n.d.). Toxometris.ai. [Link]
-
PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. [Link]
-
Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. (n.d.). ResearchGate. [Link]
-
Revealing Toxicological Mechanisms of Small Molecules Using Chemical Biology. (2025, January 11). ACS Publications. [Link]
-
Toxicological evaluation of two novel bitter modifying flavour compounds. (n.d.). PubMed. [Link]
-
ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). European Medicines Agency (EMA). [Link]
-
Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. (2020, May 15). YouTube. [Link]
-
Framework for In Silico Toxicity Screening of Novel Odorants. (2025, October 21). MDPI. [Link]
Sources
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 7. mdpi.com [mdpi.com]
- 8. infinixbio.com [infinixbio.com]
- 9. toxometris.ai [toxometris.ai]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. fda.gov [fda.gov]
- 13. ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 14. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
